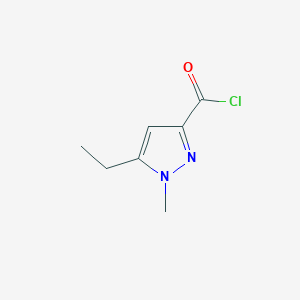![molecular formula C6H11NO2 B1519222 2-[Cyclopropyl(methyl)amino]acetic acid CAS No. 1094909-72-4](/img/structure/B1519222.png)
2-[Cyclopropyl(methyl)amino]acetic acid
Übersicht
Beschreibung
“2-[Cyclopropyl(methyl)amino]acetic acid” is a chemical compound with the IUPAC name N-cyclopropyl-N-methylglycine . It is a hydrochloride salt with a molecular weight of 165.62 .
Synthesis Analysis
While specific synthesis methods for “2-[Cyclopropyl(methyl)amino]acetic acid” were not found, there are general methods for the modification of amino acids that could potentially be applied. For instance, N-Methylation, N,O-dimethylation, and N-formylation of various amino acids have been successfully achieved using a dimethyl carbonate (DMC) and acid system .
Molecular Structure Analysis
The InChI code for “2-[Cyclopropyl(methyl)amino]acetic acid” is 1S/C6H11NO2.ClH/c1-7(4-6(8)9)5-2-3-5;/h5H,2-4H2,1H3,(H,8,9);1H . This indicates that the compound contains a cyclopropyl group and a methylamino group attached to an acetic acid moiety.
Physical And Chemical Properties Analysis
“2-[Cyclopropyl(methyl)amino]acetic acid” is a hydrochloride salt with a molecular weight of 165.62 . More specific physical and chemical properties were not found in the search results.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- Synthesis of Schiff Base Ligand and Metal Complexes: The amino acid derivative [1-(aminomethyl)cyclohexyl]acetic acid, which is structurally related to 2-[Cyclopropyl(methyl)amino]acetic acid, was used to synthesize Schiff base ligand and its transition metal complexes. These complexes were analyzed for their thermal stabilities and screened for antioxidant properties and xanthine oxidase inhibitory activities (Ikram et al., 2015).
Biochemical Applications
- Use in Biological Sulfonium Compound Studies: S-adenosylmethionine (SAM), a biological sulfonium compound, uses similar chemical structures for various biochemical reactions. Compounds like 2-[Cyclopropyl(methyl)amino]acetic acid play a role in these reactions, contributing to the synthesis of cyclopropyl fatty acids, amino groups, ribosyl groups, and aminopropyl groups (Fontecave et al., 2004).
Medicinal Chemistry
- Development of Opioid Receptor Antagonists: The synthesis and evaluation of (-)-N-(Cyclopropylmethyl)-4,14-dimethoxymorphinan-6-one, a compound structurally related to 2-[Cyclopropyl(methyl)amino]acetic acid, showed that it acts as a pure opioid receptor antagonist. This research contributes to the development of new drugs targeting opioid receptors (Schmidhammer et al., 1989).
Wirkmechanismus
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors , which could be a potential area of exploration for this compound.
Mode of Action
It’s worth noting that compounds with similar structures have been found to interact with their targets in various ways, leading to a range of biological activities .
Biochemical Pathways
Similar compounds have been found to possess various biological activities, affecting a range of biochemical pathways .
Result of Action
Compounds with similar structures have been found to exhibit a range of biological activities .
Eigenschaften
IUPAC Name |
2-[cyclopropyl(methyl)amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-7(4-6(8)9)5-2-3-5/h5H,2-4H2,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGVCMFJZKJVKMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)O)C1CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![3-Bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1519154.png)



![Tert-butyl (1H-benzo[D][1,2,3]triazol-1-YL)methyl(allyl)carbamate](/img/structure/B1519159.png)
